BV600022
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
BV600022 is an osteoadsorptive bisphosphonate-ciprofloxacin conjugate. In vitro antimicrobial susceptibility testing of BV600022 against common osteomyelitis pathogens revealed an effective bactericidal profile and sustained release of the parent antibiotic over time. Efficacy and safety were demonstrated in an animal model of periprosthetic osteomyelitis, where a single dose of 10 mg/kg (15.6 µmol/kg) BV600022 reduced the bacterial load by 99% and demonstrated nearly an order of magnitude greater activity than the parent antibiotic ciprofloxacin (30 mg/kg, 90.6 µmol/kg) given in multiple doses.
Scientific Research Applications
BRAF V600E Mutation in Nervous System Tumors :
- The BRAF V600E mutation has been found in high frequencies in specific nervous system tumors like pleomorphic xanthoastrocytoma, ganglioglioma, and extra-cerebellar pilocytic astrocytoma. This mutation serves as a valuable diagnostic marker for these rare tumor entities (Schindler et al., 2011).
Carbon Allotropes in Scientific Research :
- Synthetic carbon allotropes, including fullerenes, nanotubes, and graphene, demonstrate significant scientific and technological importance. Their unique properties have vast applications, especially in the fields of materials science and nanotechnology (Hirsch, 2010).
B-RAFV600E Melanoma Cells and Drug Resistance :
- Studies on B-RAFV600E melanoma cells indicate that long-term responses to B-RAF inhibitors might involve mechanisms independent of the conventional RAF/MEK/ERK pathway. This highlights the complexity of drug resistance and suggests alternative therapeutic approaches (Jiang et al., 2010).
Selective Inhibitor of Oncogenic B-Raf Kinase :
- The discovery of PLX4720, a selective inhibitor targeting the B-RafV600E kinase, shows significant antimelanoma activity. This highlights the potential of targeted therapy in cancer treatment (Tsai et al., 2008).
Fragment-Based Drug Design for B-RafV600E Inhibitors :
- The fragment-based drug design strategy has led to the creation of novel B-RafV600E inhibitors, showing potential in cancer therapy, especially for B-Raf mutant cancers (Wang et al., 2017).
B-RafV600E Mutation and Colorectal Cancer Cell Characteristics :
- Targeting the B-RafV600E mutation in colorectal cancer cells significantly impacts survival, proliferation, and sensitivity to therapeutic agents. This has implications for personalized cancer treatment (Hirschi et al., 2014).
properties
Product Name |
BV600022 |
---|---|
Molecular Formula |
C26H28FN3O11P2 |
Molecular Weight |
639.4659 |
IUPAC Name |
1-cyclopropyl-7-(4-((4-(2,2-diphosphonoethyl)phenoxy)carbonyl)piperazin-1-yl)-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid |
InChI |
InChI=1S/C26H28FN3O11P2/c27-20-12-18-21(30(16-3-4-16)14-19(24(18)31)25(32)33)13-22(20)28-7-9-29(10-8-28)26(34)41-17-5-1-15(2-6-17)11-23(42(35,36)37)43(38,39)40/h1-2,5-6,12-14,16,23H,3-4,7-11H2,(H,32,33)(H2,35,36,37)(H2,38,39,40) |
InChI Key |
KWBYIXPNFABCJK-UHFFFAOYSA-N |
SMILES |
O=C(N1CCN(C2=CC(N(C3CC3)C=C(C(O)=O)C4=O)=C4C=C2F)CC1)OC5=CC=C(CC(P(O)(O)=O)P(O)(O)=O)C=C5 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
BV600022; BV-600022; BV 600022. |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.